molecular formula C21H26N6O3S B2772197 1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-61-8

1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2772197
CAS No.: 1105220-61-8
M. Wt: 442.54
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H26N6O3S and its molecular weight is 442.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)sulfanyl-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-2-10-26-19(30)15-9-8-13(18(29)23-14-6-4-3-5-7-14)11-16(15)27-20(26)24-25-21(27)31-12-17(22)28/h8-9,11,14H,2-7,10,12H2,1H3,(H2,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNZTPLOXJROCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic derivative of quinazoline that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Basic Characteristics

PropertyValue
IUPAC Name This compound
CAS Number 1105220-61-8
Molecular Formula C21H26N6O3S
Molecular Weight 442.5 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline, including compounds similar to the one , exhibit significant anticancer properties. For instance, a study reported that quinazoline-based glycosides showed promising cytotoxicity against various human cancer cell lines, with IC50 values ranging from 2.90 to 8.10 µM against MCF-7 and HCT-116 cell lines . The compound's ability to induce apoptosis and arrest the cell cycle at the G1 phase was particularly noted.

The proposed mechanism of action for compounds like this involves the inhibition of key signaling pathways associated with cancer progression. Specifically:

  • EGFR Inhibition : The compound has shown potent inhibitory effects on the epidermal growth factor receptor (EGFR), which is critical in many cancers. One derivative demonstrated an IC50 value of 0.35 µM against EGFR .
  • VEGFR Inhibition : Additionally, it has been indicated that certain derivatives may inhibit vascular endothelial growth factor receptor (VEGFR), further supporting their potential as anticancer agents.

Enzyme Inhibition

Beyond anticancer properties, the compound also exhibits enzyme inhibitory activities. For example:

  • Acetylcholinesterase (AChE) Inhibition : Some quinazoline derivatives have been evaluated for their ability to inhibit AChE, which is significant in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound has also been tested for urease inhibition, which is crucial in managing infections caused by urease-producing bacteria .

Study 1: Anticancer Efficacy

In a controlled study assessing the efficacy of quinazoline derivatives on cancer cells, it was found that compounds with structural similarities to our target compound exhibited significant cytotoxic effects on MCF-7 and HCT-116 cells. The study highlighted that these compounds could effectively induce apoptosis via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of related compounds demonstrated that several derivatives had strong inhibitory effects against AChE and urease. For instance, one derivative achieved an IC50 value as low as 0.63 µM against urease, indicating its potential as a therapeutic agent for conditions requiring urease inhibition .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?

Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions, including cyclization, sulfanylation, and carboxamide coupling. For example, describes similar compounds synthesized via stepwise optimization of temperature (60–100°C), solvent choice (DMF or THF), and catalysts (EDC/HOBt). To optimize yield:

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
  • Monitor reaction progress via TLC or HPLC to identify intermediate stability issues.
  • Purify via column chromatography with gradients of cyclohexane:EtOAc (e.g., 97:3) to isolate the final product .

Q. Q2. What analytical techniques are most effective for characterizing the purity and structural conformation of this compound?

Methodological Answer: A combination of NMR (¹H/¹³C), HRMS , and X-ray crystallography is recommended:

  • NMR : Assign peaks for the cyclohexyl group (δ ~1.2–2.0 ppm) and sulfanyl moiety (δ ~2.5–3.5 ppm) to confirm substituent positions .
  • X-ray crystallography : Resolve 3D conformation to assess steric effects from the propyl and carbamoylmethyl groups, which influence pharmacodynamic properties .

Advanced Research Questions

Q. Q3. How does the sulfanyl-carbamoylmethyl substituent influence the compound’s binding affinity to biological targets compared to analogs with alternative functional groups?

Methodological Answer: Structure-activity relationship (SAR) studies can be conducted using:

  • Molecular docking : Compare binding energies of this compound with analogs (e.g., ’s tetrazole derivatives) to identify critical interactions (e.g., hydrogen bonding via the carboxamide group).
  • In vitro assays : Test inhibition constants (Ki) against target enzymes (e.g., kinases) and correlate with substituent electronic profiles (e.g., electron-withdrawing sulfanyl groups may enhance electrophilic reactivity) .

Q. Q4. How can contradictory data in bioactivity assays (e.g., varying IC50 values across studies) be systematically resolved?

Methodological Answer: Address discrepancies by:

  • Standardizing assay conditions : Control pH (e.g., 7.4 for physiological relevance), temperature (37°C), and solvent concentration (DMSO ≤0.1%).
  • Validating target specificity : Use knockout cell lines or competitive binding assays to rule off-target effects.
  • Statistical meta-analysis : Pool data from multiple studies (e.g., ’s environmental-chemical framework) to identify outliers and adjust for batch effects .

Q. Q5. What computational strategies are recommended to predict metabolic stability and toxicity profiles of this compound?

Methodological Answer: Leverage in silico tools :

  • ADMET prediction : Use software like SwissADME to assess permeability (e.g., LogP ~3.5 for optimal bioavailability) and cytochrome P450 interactions.
  • Metabolite identification : Simulate Phase I/II metabolism via BioTransformer, focusing on sulfanyl group oxidation and carboxamide hydrolysis risks .

Q. Q6. How can the compound’s pharmacokinetic properties (e.g., half-life, tissue distribution) be experimentally validated in preclinical models?

Methodological Answer:

  • Radiolabeling : Synthesize a ¹⁴C-labeled version to track distribution in rodent models via autoradiography.
  • LC-MS/MS quantification : Measure plasma/tissue concentrations over time, using deuterated internal standards to minimize matrix effects.
  • Compartmental modeling : Apply PK-Sim or NONMEM to estimate clearance rates and volume of distribution .

Q. Q7. What strategies mitigate synthetic byproducts (e.g., dimerization or oxidation) during large-scale preparation?

Methodological Answer:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent sulfanyl group oxidation.
  • Additive optimization : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions.
  • Process analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stability .

Q. Q8. How do solvent polarity and pH affect the compound’s stability in long-term storage?

Methodological Answer:

  • Accelerated stability studies : Store the compound at 40°C/75% RH for 6 months and analyze degradation products via UPLC-PDA.
  • pH-dependent hydrolysis : Buffer solutions (pH 1–9) can identify optimal storage conditions (e.g., pH 6–7 for carboxamide stability) .

Data Interpretation & Validation

Q. Q9. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies involving this compound?

Methodological Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC50 and Hill coefficients.
  • Bootstrap resampling : Quantify uncertainty in potency estimates (e.g., 95% confidence intervals) .

Q. Q10. How can researchers design control experiments to confirm target engagement in cellular assays?

Methodological Answer:

  • Negative controls : Use structurally similar but inactive analogs (e.g., ’s cycloheptyl triazole derivatives) to validate specificity.
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.